Erythromycin oxime and its derivatives are of significant interest in the field of medical research due to their diverse biological activities. Erythromycin, a well-known antibiotic, has been extensively studied for its effects on various biological systems beyond its antimicrobial properties. The studies on erythromycin oxime derivatives have revealed insights into their potential applications in different fields, including their anti-inflammatory effects, modulation of immune responses, and impacts on aquatic ecosystems124578910.
Erythromycin oxime derivatives have shown promise in treating infections caused by Mycobacterium avium complex (MAC), with some derivatives exhibiting stronger in vitro activity against MAC, including macrolide-resistant strains, than clarithromycin8. The modulation of IL-8 expression by erythromycin in human bronchial epithelial cells suggests a potential role in treating chronic airway inflammatory diseases9. Furthermore, the suppression of inflammatory mediators by erythromycin in bronchial epithelial cells indicates its utility in managing chronic lower respiratory tract infections7.
The presence of erythromycin in aquatic environments has raised concerns about its effects on non-target organisms. Studies have shown that erythromycin can affect the growth, antioxidant system, and photosynthesis of the cyanobacterium Microcystis flos-aquae, with varying effects depending on the concentration2. Additionally, erythromycin has been found to exert toxicity on microalgae, which can be modulated by the presence of cerium oxide nanoparticles (CeO2 NPs), suggesting complex interactions between pharmaceuticals and other contaminants in aquatic ecosystems5.
The synthesis of erythromycin-A oxime analogs has been explored to enhance its antibacterial activity. These analogs, including both ether and ester derivatives, have been evaluated for their antibacterial properties and have been found to be as active as erythromycin-A10. The synthesis of erythromycin A 9-O-substituted oxime ether derivatives has also been investigated, with some derivatives showing promising antibacterial activity against MAC and Staphylococcus aureus8.
(9Z)-Erythromycin A Oxime is a derivative of Erythromycin, a well-known macrolide antibiotic. The compound is identified by the Chemical Abstracts Service number 134931-01-4 and has the molecular formula with a molecular weight of approximately 748.95 g/mol. This compound is specifically the Z isomer of Erythromycin Oxime, which plays a significant role in pharmaceutical applications due to its structural modifications that influence its biological activity and stability.
(9Z)-Erythromycin A Oxime is synthesized from Erythromycin through various chemical processes. Erythromycin itself is derived from the fermentation of the bacterium Saccharopolyspora erythraea (formerly known as Streptomyces erythreus), which produces this antibiotic naturally. The Z isomer of Erythromycin A Oxime can be produced through specific synthetic pathways that involve the modification of the oxime group at the 9-position of the Erythromycin structure.
This compound falls under the category of macrolide antibiotics and is classified as an oxime derivative. It is primarily utilized in research and pharmaceutical applications, particularly in the development of new antibiotics and as a reference standard in analytical chemistry.
The synthesis of (9Z)-Erythromycin A Oxime can be achieved through several methods:
The synthesis often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization to ensure that the final product meets pharmaceutical standards for purity and efficacy.
The molecular structure of (9Z)-Erythromycin A Oxime features a complex arrangement typical of macrolides, including multiple hydroxyl groups and a characteristic lactone ring. The specific stereochemistry at various centers contributes to its biological activity.
The structural data indicates multiple chiral centers, which are crucial for its interaction with biological targets, enhancing its effectiveness as an antibiotic.
(9Z)-Erythromycin A Oxime participates in various chemical reactions typical of oximes and macrolides:
These reactions often require careful control of reaction conditions, such as temperature and pH, to optimize yields and minimize degradation products.
(9Z)-Erythromycin A Oxime exerts its antibacterial effects primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, obstructing peptide bond formation during translation. This action effectively halts bacterial growth and replication.
Research indicates that modifications at specific positions on the Erythromycin molecule can enhance or diminish its activity against various bacterial strains, making (9Z)-Erythromycin A Oxime a subject of interest in antibiotic development studies.
Relevant data from studies indicate that these properties significantly influence its application in pharmaceuticals and research settings.
(9Z)-Erythromycin A Oxime has several scientific uses:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4